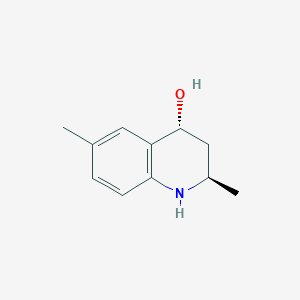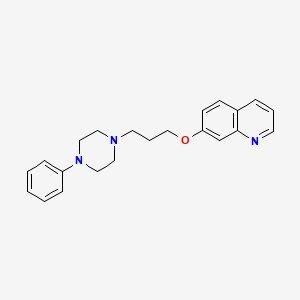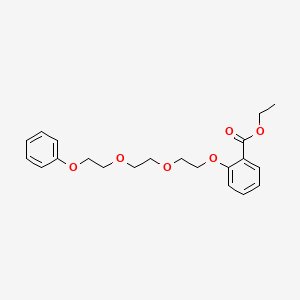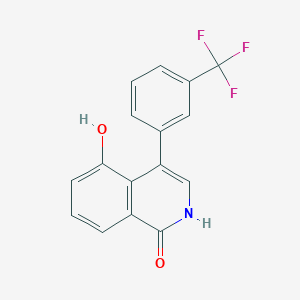
2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile is an organic compound characterized by its unique structure, which includes a furan ring, a methyl group, and two cyano groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method is the condensation of 2-furylacetonitrile with 2-amino-4,6-dimethylbenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano groups can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-diamine.
Substitution: N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the development of new therapeutic agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism by which 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the furan ring and cyano groups can enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(thiophen-2-yl)-6-methylbenzene-1,3-dicarbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-4-(pyridin-2-yl)-6-methylbenzene-1,3-dicarbonitrile: Contains a pyridine ring, offering different electronic properties.
2-Amino-4-(phenyl)-6-methylbenzene-1,3-dicarbonitrile: Lacks the heterocyclic ring, providing a simpler aromatic system.
Uniqueness
The uniqueness of 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile lies in its combination of a furan ring with cyano groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
CAS No. |
219616-98-5 |
|---|---|
Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C13H9N3O/c1-8-5-9(12-3-2-4-17-12)11(7-15)13(16)10(8)6-14/h2-5H,16H2,1H3 |
InChI Key |
DITSTDNHJISUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C#N)N)C#N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
![Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)








